Cas no 90050-71-8 (Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro-)

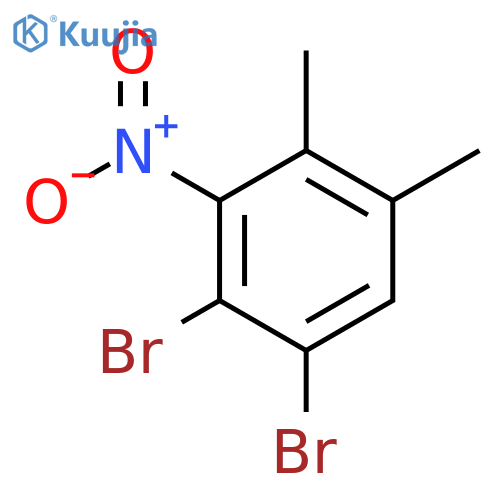

90050-71-8 structure

商品名:Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro-

CAS番号:90050-71-8

MF:C8H7Br2NO2

メガワット:308.954680681229

CID:6453469

Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro-

-

- インチ: 1S/C8H7Br2NO2/c1-4-3-6(9)7(10)8(5(4)2)11(12)13/h3H,1-2H3

- InChIKey: UIAQJFQYRLMTNA-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC(C)=C(C)C([N+]([O-])=O)=C1Br

Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6738702-0.05g |

1,2-dibromo-4,5-dimethyl-3-nitrobenzene |

90050-71-8 | 0.05g |

$491.0 | 2023-05-25 | ||

| Enamine | EN300-6738702-0.25g |

1,2-dibromo-4,5-dimethyl-3-nitrobenzene |

90050-71-8 | 0.25g |

$538.0 | 2023-05-25 | ||

| Enamine | EN300-6738702-1.0g |

1,2-dibromo-4,5-dimethyl-3-nitrobenzene |

90050-71-8 | 1g |

$584.0 | 2023-05-25 | ||

| Enamine | EN300-6738702-0.1g |

1,2-dibromo-4,5-dimethyl-3-nitrobenzene |

90050-71-8 | 0.1g |

$515.0 | 2023-05-25 | ||

| Enamine | EN300-6738702-2.5g |

1,2-dibromo-4,5-dimethyl-3-nitrobenzene |

90050-71-8 | 2.5g |

$1147.0 | 2023-05-25 | ||

| Enamine | EN300-6738702-10.0g |

1,2-dibromo-4,5-dimethyl-3-nitrobenzene |

90050-71-8 | 10g |

$2516.0 | 2023-05-25 | ||

| Enamine | EN300-6738702-0.5g |

1,2-dibromo-4,5-dimethyl-3-nitrobenzene |

90050-71-8 | 0.5g |

$561.0 | 2023-05-25 | ||

| Enamine | EN300-6738702-5.0g |

1,2-dibromo-4,5-dimethyl-3-nitrobenzene |

90050-71-8 | 5g |

$1695.0 | 2023-05-25 |

Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro- 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

90050-71-8 (Benzene, 1,2-dibromo-4,5-dimethyl-3-nitro-) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬